2-chloro-7-methyl-7H-purin-6-amine
Overview
Description
2-Chloro-7-methyl-7H-purin-6-amine is a chemical compound with the molecular formula C₆H₇N₅ and a molecular weight of 149.1533 g/mol . It is also known by other names, including N7-Methyladenine and 6-Amino-7-methylpurine . The compound’s IUPAC Standard InChI is InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9) .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Tautomerism
- Synthesis and Tautomerism Studies : These compounds are synthesized from known chloropurines and analyzed for their tautomeric ratios using NMR methods. Significant variations in amino/imino tautomer ratios among different compounds have been observed, revealing crucial insights into their chemical behavior (Roggen & Gundersen, 2008).
Biological Activity
- Antimycobacterial and Antiprotozoal Activity : Certain analogs of 2-chloro-7-methyl-7H-purin-6-amine demonstrate promising antimycobacterial and antiprotozoal activities. Introduction of specific groups like a methyl group at the 2-position enhances these activities (Roggen et al., 2011).
Chemical Synthesis and Modification
- Chemical Synthesis and Modification : These compounds are synthesized and modified for various purposes, such as creating radioactively labeled versions for research, which showcases their adaptability in chemical synthesis (Ellsworth et al., 1989).
DNA Repair Enzyme Evaluation
- DNA Repair Enzyme Evaluation : Derivatives of these compounds are used in evaluating the activity of DNA repair enzymes in tumor tissues, indicating their potential in cancer research (Schirrmacher et al., 2002).
Development of Novel Compounds
- Development of Novel Compounds : Novel conjugates of these purine derivatives with heterocyclic amines are developed, expanding the scope of medicinal chemistry and offering new avenues for drug discovery (Krasnov et al., 2015).
Cytotoxic Evaluation
- Cytotoxic Evaluation : Some hybrid purine-quinoline molecules derived from these compounds have shown promising results in cytotoxic studies against cancer cell lines, highlighting their potential in cancer therapy (Kapadiya & Khunt, 2018).
Manufacturing Processes
- Pharmaceutical Manufacturing Processes : These compounds are also important in developing pharmaceutical manufacturing processes, showcasing their significance in drug production (Shi et al., 2015).
properties
IUPAC Name |
2-chloro-7-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUCYQIHVPHAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC(=NC(=C21)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280912 | |
Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5453-10-1 | |
Record name | 5453-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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